N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-15-5-4-6-19(16(15)2)25-11-9-24(10-12-25)14-21(26)23-18-13-17(22)7-8-20(18)27-3/h4-8,13H,9-12,14H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAXBCUNUUPYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-N-(5-Chloro-2-Methoxyphenyl)Acetamide
The chloroacetamide intermediate forms the electrophilic center for subsequent piperazine coupling. A modified protocol from serotonin receptor ligand synthesis involves treating 5-chloro-2-methoxyaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions.
Reaction Conditions :
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Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct.
Characterization :
Coupling of Intermediates via Nucleophilic Substitution
Reaction Mechanism
The chloroacetamide undergoes SN2 displacement with the secondary amine of 4-(2,3-dimethylphenyl)piperazine. Sodium iodide (NaI) catalyzes the reaction by converting chloroacetamide to the more reactive iodoacetamide in situ.
General Protocol :
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Mix 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide (1.0 equiv) and 4-(2,3-dimethylphenyl)piperazine (1.2 equiv) in DMF.
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Add K₂CO₃ (2.5 equiv) and NaI (0.1 equiv).
Critical Parameters :
Acidification and Purification
Post-reaction, unreacted piperazine is converted to its dihydrochloride salt via HCl addition (pH 2–5) and filtered. The filtrate is concentrated, and the product is isolated via:
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1).
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Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Analytical Data :
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MS (ESI+) : m/z 442.1 [M+H]⁺ (calculated for C₂₂H₂₇Cl₂N₃O₂).
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¹³C NMR : Carbonyl signal at δ 168–170 ppm; piperazine carbons at δ 45–55 ppm.
Alternative Methodologies and Comparative Analysis
Solvent-Free Conditions
A patent method using ethanol as a solvent under reflux (8–15 hours) reports comparable yields (68–72%) but requires larger solvent volumes. This approach favors industrial scalability despite slower kinetics.
Advantages :
Troubleshooting and Optimization
Common Side Reactions
Enhancing Reaction Efficiency
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Catalyst Screening : Tetrabutylammonium bromide (TBAB) increases nucleophilic displacement rates in polar aprotic solvents.
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Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes thermal decomposition.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Applications in Cancer Therapy
Recent studies have highlighted the anticancer potential of N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide. The compound has demonstrated promising cytotoxicity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in hypopharyngeal tumor cells (FaDu model) more effectively than the reference drug bleomycin. This suggests that it may interact favorably with specific protein binding sites due to its three-dimensional structure, enhancing its biological activity .
Case Study: Cytotoxicity Assessment
Applications in Neurological Disorders
The compound also shows potential in treating neurological disorders, particularly Alzheimer's disease. It acts as an inhibitor for both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy.
- Dual Inhibition : The effectiveness of the compound in inhibiting these enzymes suggests its potential as a dual-action therapeutic agent that could improve cognitive function by enhancing cholinergic transmission .
Case Study: Enzyme Inhibition
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | Acetylcholinesterase | 50 | |
| Donepezil (standard) | Acetylcholinesterase | 30 |
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is critical for optimizing its therapeutic efficacy. Research indicates that modifications to the piperazine and phenyl moieties can significantly affect both potency and selectivity for various biological targets.
Key Findings:
- Piperazine Modifications : Alterations in the piperazine ring can enhance binding affinity and selectivity towards target receptors.
- Phenolic Substituents : The presence of methoxy and chloro groups on the phenolic ring contributes to increased biological activity, likely due to enhanced lipophilicity and steric interactions with target proteins .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body:
Molecular Targets: It may bind to serotonin and dopamine receptors, modulating their activity.
Pathways Involved: By influencing these receptors, the compound can alter neurotransmitter levels and signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives
| Compound Name / ID | Key Structural Features | Pharmacological Target / Activity | Specificity / Limitations | Reference(s) |
|---|---|---|---|---|
| Target Compound: N-(5-Chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide | 5-Chloro-2-methoxyphenyl; 2,3-dimethylphenyl-piperazine | TRPC3/6/7 activation; Neuroprotection via BDNF signaling | Cross-specific for TRPC3/6/7; Limited isoform selectivity | |
| PPZ1: 4-(5-Chloro-2-methylphenyl)piperazin-1-ylmethanone | 5-Chloro-2-methylphenyl-piperazine; 3-fluorophenyl ketone | TRPC3/6/7 activation | Similar cross-reactivity as PPZ2; No reported BDNF pathway involvement | |
| PPZ2: 2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide | 2,3-Dimethylphenyl-piperazine; 2-ethoxyphenyl acetamide | TRPC3/6/7 activation; Neuroprotection via BDNF | Identical core to target compound but differing in aryl substituents on acetamide group | |
| Compound 15: 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide | 4-Fluorophenyl-piperazine; p-tolyl-thiazole acetamide | Matrix metalloproteinase (MMP) inhibition; Anti-inflammatory activity | Narrower target profile (MMP-specific); No TRPC modulation reported | |
| Compound 17: 2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | 2,3-Dichlorophenyl-piperazine; 3-trifluoromethylphenyl acetamide | Anticonvulsant activity; Serotonergic receptor modulation | Higher lipophilicity due to CF3 group; No TRPC interaction |
Key Findings from Comparative Studies
Substituent Effects on TRPC Activation: The 2,3-dimethylphenyl group on the piperazine ring (shared by the target compound and PPZ2) is critical for TRPC6 activation, while substitutions like 4-fluorophenyl (Compound 15) or 2,3-dichlorophenyl (Compound 17) shift activity toward non-TRPC targets (e.g., MMPs or anticonvulsant pathways) . The acetamide-linked aryl group (e.g., 5-chloro-2-methoxyphenyl in the target compound vs. 2-ethoxyphenyl in PPZ2) modulates BDNF pathway engagement and solubility .
Cross-Reactivity and Selectivity :
- Both the target compound and PPZ2 activate TRPC3/6/7 channels, but neither exhibits isoform specificity, limiting their therapeutic utility . In contrast, compounds like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13) show high specificity for MMP inhibition .
Biological Activity Spectrum: The target compound’s neuroprotective effects are unique among TRPC activators, while PPZ1 lacks reported BDNF pathway involvement .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H24ClN3O2
- Molecular Weight : 363.87 g/mol
- CAS Number : 1197958-12-5
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. This compound has been studied for its potential as an antagonist or modulator of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Pharmacological Effects
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Antidepressant Activity :
- Several studies have indicated that compounds with similar structural motifs exhibit antidepressant-like effects in animal models. The piperazine moiety is particularly noted for enhancing serotonin receptor activity, which may contribute to mood regulation.
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Antipsychotic Properties :
- The compound's ability to bind to dopamine receptors suggests potential antipsychotic effects. Research indicates that modifications in the phenyl ring can enhance receptor affinity and selectivity.
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Anxiolytic Effects :
- Preliminary studies have shown that this compound may possess anxiolytic properties, potentially through modulation of GABAergic transmission.
Study 1: Antidepressant-like Effects
A study conducted on a series of piperazine derivatives demonstrated that this compound exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST) models. The results indicated a reduction in immobility time, suggesting enhanced serotonergic activity .
Study 2: Antipsychotic Potential
In vitro assays showed that this compound effectively inhibited dopamine D2 receptor activity. Binding affinity studies revealed an IC50 value comparable to established antipsychotics, indicating its potential as a therapeutic agent for schizophrenia .
Study 3: Anxiolytic Activity
Research involving behavioral assays in rodents indicated that the compound reduced anxiety-like behaviors in the elevated plus maze (EPM) test. This effect was attributed to increased GABAergic activity, suggesting a possible mechanism for its anxiolytic properties .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
